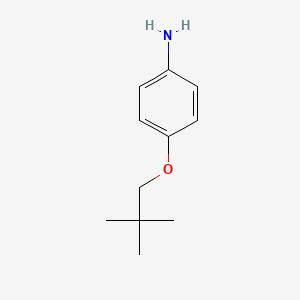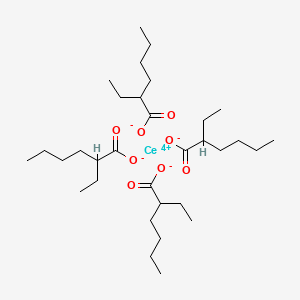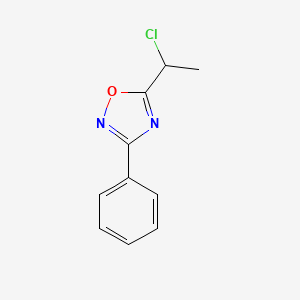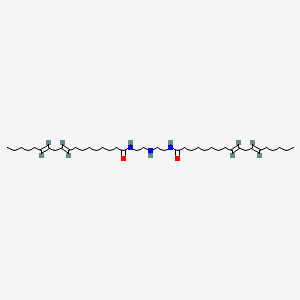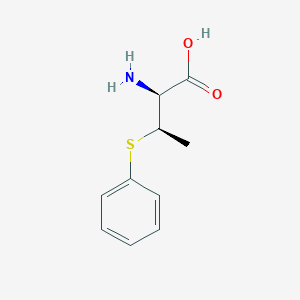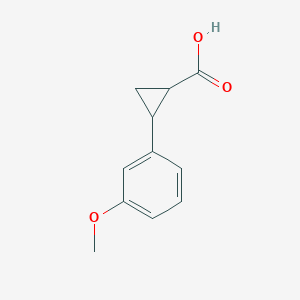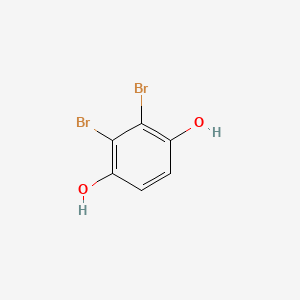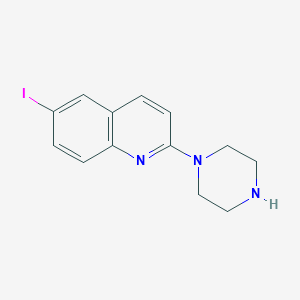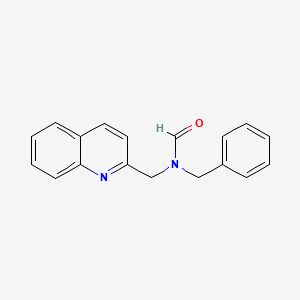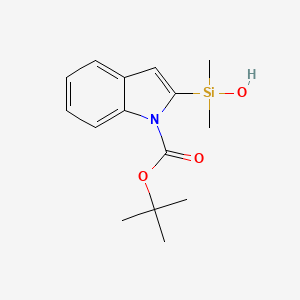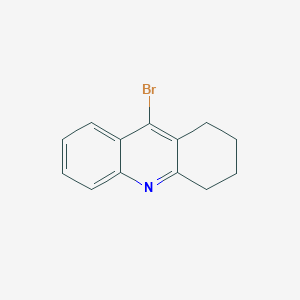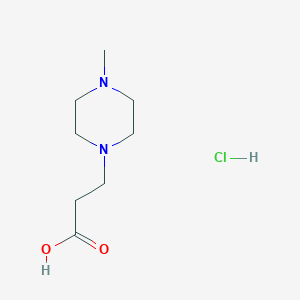![molecular formula C7H13N B1626715 2-Azabicyclo[3.2.1]octane CAS No. 279-79-8](/img/structure/B1626715.png)
2-Azabicyclo[3.2.1]octane
Vue d'ensemble
Description
2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Synthesis Analysis
The synthesis of 2-Azabicyclo[3.2.1]octanes often involves nucleophilic attack and concomitant intramolecular cyclization . This strategy typically uses cyclopentanes and piperidine derivatives as starting materials .Molecular Structure Analysis
The 2-Azabicyclo[3.2.1]octane system consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring . Its unique structure makes it a challenging scaffold to acquire .Chemical Reactions Analysis
The core of 2-Azabicyclo[3.2.1]octanes has been applied as a key synthetic intermediate in several total syntheses . The assembly of the 2-azabicyclo[3.2.1]octanes is often achieved via nucleophilic attack and concomitant intramolecular cyclization .Applications De Recherche Scientifique
Découverte de médicaments
Le 2-Azabicyclo[3.2.1]octane a montré un potentiel significatif dans le domaine de la découverte de médicaments . Sa structure unique et ses propriétés en font un candidat intéressant pour le développement de nouveaux produits pharmaceutiques.
Intermédiaire de synthèse
Ce composé a été utilisé comme intermédiaire de synthèse clé dans plusieurs synthèses totales . Sa structure unique peut en faire un échafaudage difficile à obtenir, mais ses applications potentielles en synthèse sont vastes.
Valorisation de la biomasse
Des recherches ont été menées sur la valorisation de composés dérivés de la biomasse par des transformations photochimiques utilisant le this compound . Cela pourrait avoir des implications importantes pour la chimie durable et le développement de technologies vertes.
Réactions catalysées par le palladium
Le this compound a été utilisé dans des réactions catalysées par le palladium . Cela pourrait ouvrir de nouvelles voies pour la synthèse de molécules complexes.
Photochimie et photocatalyse
Le composé a des applications potentielles dans les domaines de la photochimie et de la photocatalyse . Ce sont des domaines de la chimie qui impliquent l'utilisation de la lumière pour piloter des réactions chimiques.
Développement de molécules bioactives
Le this compound pourrait jouer un rôle dans la synthèse de molécules bioactives . Ce sont des molécules qui ont un effet biologique sur les organismes vivants, tels que les médicaments ou les pesticides.
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of the compound 2-Azabicyclo[3.2.1]octane is the α4β2 neuronal nicotinic acetylcholine receptor . This receptor plays a crucial role in the transmission of signals in the nervous system .
Mode of Action
The this compound interacts with its target, the α4β2 neuronal nicotinic acetylcholine receptor, by binding to it . This binding can lead to changes in the receptor’s activity, which can subsequently alter the transmission of signals in the nervous system .
Biochemical Pathways
The interaction of this compound with the α4β2 neuronal nicotinic acetylcholine receptor can affect various biochemical pathways. These pathways are involved in the transmission of signals in the nervous system . The downstream effects of these changes can have significant impacts on the functioning of the nervous system .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the activity of the α4β2 neuronal nicotinic acetylcholine receptor . These changes can alter the transmission of signals in the nervous system, potentially leading to various physiological effects .
Analyse Biochimique
Biochemical Properties
2-Azabicyclo[3.2.1]octane plays a crucial role in various biochemical reactions. It has been observed to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits high affinity for α4β2 neuronal nicotinic acetylcholine receptors, which are involved in neurotransmission . Additionally, it has shown agonist activity in κ-opioid receptors, influencing pain perception and mood . The interactions of this compound with these receptors highlight its potential as a therapeutic agent in neurological and psychiatric disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has demonstrated cytotoxic activity against different tumor cell lines, including glioblastoma, medulloblastoma, and hepatocellular carcinoma . This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, its interaction with nicotinic acetylcholine receptors can lead to changes in calcium ion flux, impacting cellular signaling and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to nicotinic acetylcholine receptors, leading to their activation or inhibition, depending on the receptor subtype . This binding can result in changes in gene expression and enzyme activity, ultimately influencing cellular function. Additionally, its agonist activity at κ-opioid receptors involves binding to these receptors and modulating their signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also influence cellular processes . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in the development of this compound-based therapeutics.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Additionally, its impact on metabolic flux and metabolite levels has been studied, revealing its potential to modulate metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For instance, its binding to plasma proteins can influence its distribution in the bloodstream and its availability to target tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a role in directing this compound to its site of action. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
2-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7-5-6(1)3-4-8-7/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUQYWCXZRNVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499559 | |
| Record name | 2-Azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279-79-8 | |
| Record name | 2-Azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


